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sca protein

Cat. No.: B1176696
CAS No.: 133925-66-3
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Description

The SCA (Statistical Coupling Analysis) Protein is a key reagent for investigating the cooperative networks of amino acids that underlie protein function, folding, and evolution. Statistical Coupling Analysis is a bioinformatics method that analyzes amino acid coevolution in protein families to reveal energetically coupled networks of residues, often termed "sectors" . These sectors are distributed groups of amino acids that work together to perform core functions like allosteric communication and catalytic activity . Research-grade SCA protein reagents are indispensable for experimentally validating these computationally predicted interaction networks. Applications include deep mutational scanning and double-mutant cycle analysis to map energetic couplings between residues , studying the structural basis of allosteric regulation , and exploring how evolutionary constraints shape protein folds and functions . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

133925-66-3

Molecular Formula

C11H13Br

Synonyms

sca protein

Origin of Product

United States

Stem Cell Antigen 1 Sca 1 Protein: Roles in Cell Biology and Tissue Homeostasis

Molecular Identity and Subcellular Localization of Sca-1

Sca-1 is an 18 kDa protein that belongs to the Lymphocyte antigen 6 (Ly-6) family of proteins cloudna.cnncpsb.org.cnelifesciences.orguniprot.orgensembl.org. It is a GPI-anchored protein, meaning it is tethered to the cell membrane via a glycosylphosphatidylinositol lipid moiety rather than a transmembrane domain cloudna.cnncpsb.org.cnuniprot.orgensembl.orgbiorxiv.orgresearchgate.net. This GPI anchor allows Sca-1 to be localized to lipid rafts within the cell membrane cloudna.cnncpsb.org.cnresearchgate.net. Lipid rafts are cholesterol- and sphingolipid-rich microdomains that are thought to play a role in organizing signaling molecules and influencing cellular responses cloudna.cnresearchgate.net. Despite lacking intracellular signaling domains, the localization of Sca-1 within these membrane microdomains is hypothesized to facilitate its interaction with and regulation of signaling complexes cloudna.cnncpsb.org.cnresearchgate.net.

Expression Patterns and Cellular Distribution of Sca-1

The expression of Sca-1 is not restricted to a single cell type or tissue and is dynamically regulated during development, differentiation, and in response to environmental cues.

Sca-1 as a Marker for Stem and Progenitor Cell Populations

Sca-1 is widely recognized and utilized as a cell surface marker for the identification and enrichment of stem and progenitor cell populations in various murine tissues cloudna.cnncpsb.org.cnelifesciences.orgensembl.orgjax.org. Its association with these undifferentiated cell populations has made it a valuable tool in research aimed at isolating and characterizing multipotent cells with self-renewal capacity ncpsb.org.cnelifesciences.org.

Sca-1 expression is observed on hematopoietic stem cells (HSCs) and progenitor cells in the bone marrow, where it is a defining marker for the Lin⁻Sca-1⁺c-Kit⁺ (LSK) population, which contains the majority of hematopoietic stem cells ensembl.org. Beyond the hematopoietic system, Sca-1 is also found on stem and progenitor cells in tissues such as the mammary gland, vascular niche, skeletal muscle, liver, heart, prostate, skin, and testis ncpsb.org.cnensembl.orgjax.org.

Studies have shown that within these populations, Sca-1 expression levels can correlate with different functional states. For instance, high Sca-1 expression (Sca-1hi) has been shown to identify quiescent hematopoietic stem and progenitor cells with superior self-renewal potential compared to cells with lower expression (Sca-1lo).

Tissue-Specific Expression and Upregulation in Response to Stress

While primarily known as a stem/progenitor cell marker, Sca-1 expression is also found on certain differentiated cell types ncpsb.org.cn. Its expression pattern is tissue-specific and can vary depending on the physiological state of the tissue. Sca-1 has been detected in various murine tissues, including hematopoietic tissues (bone marrow, thymus, lymph node, and spleen), kidney, brain, heart, liver, lung endothelium, prostate, skeletal muscle, skin epithelium, testis, and fat depots ensembl.orgjax.org.

A notable aspect of Sca-1 expression is its upregulation in response to various forms of tissue stress and injury. For example, Sca-1 is upregulated in interferon-stimulated hematopoietic stem cells cloudna.cn. In the heart, increased Sca-1 expression is observed after myocardial infarction and in response to renovascular hypertension. Muscle injury also leads to the upregulation of Sca-1 in a subset of myogenic cells jax.org. Furthermore, Sca-1 expression can be increased under conditions of inflammatory stress, such as viral infection. This stress-induced upregulation suggests a potential role for Sca-1 in tissue repair and regenerative processes. The factors responsible for inducing and maintaining Sca-1 expression in injured muscle, for instance, appear to be present in crushed muscle extract jax.org. Signaling pathways, including Type I Interferon signaling, have been implicated in the stress-induced upregulation of Sca-1.

Cellular Functions and Signaling Pathways Regulated by Sca-1

Sca-1 is involved in regulating several key cellular processes, including adhesion, migration, proliferation, and differentiation, often through interactions with other cell surface molecules and influence on various signaling pathways.

Regulation of Cell Adhesion and Migration

Sca-1 has been shown to influence cell adhesion and migration cloudna.cnncpsb.org.cnbiorxiv.org. Studies have demonstrated that Sca-1 expression can affect cell adhesion to various extracellular matrix components cloudna.cnbiorxiv.org. Furthermore, Sca-1 has been observed to enhance cell migration in certain cell types, including mammary tumor cells and cardiac progenitor cells cloudna.cnncpsb.org.cnbiorxiv.org.

The mechanism by which Sca-1 regulates adhesion and migration is not fully elucidated, but it is believed to involve its localization to lipid rafts and potential interactions with other cell surface molecules. Sca-1 is part of a protein family that contains a urokinase plasminogen activator receptor (uPAR) domain, which is involved in cellular adhesion and migration, potentially by modulating integrin function ncpsb.org.cn. Sca-1 may also interact with non-integrin receptors, such as growth factor receptors, that cooperate with integrin signaling cloudna.cn. Research suggests that Sca-1 interaction with αVβ3 integrin might enhance the adhesion and migration of cells involved in tissue repair uniprot.org. ATP purinergic receptor signaling has also been shown to promote Sca-1⁺ cell migration, mediated primarily through P2Y2R stimulation and the activation of the ERK1/2 pathway.

Influence on Cell Proliferation and Differentiation

Sca-1 plays a role in regulating cell proliferation and differentiation cloudna.cnncpsb.org.cnelifesciences.orgbiorxiv.orgjax.org. Its effect on proliferation can vary depending on the cell type. In some contexts, such as mammary tumor development, Sca-1 expression controls cell proliferation cloudna.cnbiorxiv.org. Conversely, in skeletal muscle, Sca-1 appears to negatively regulate myoblast proliferation jax.org.

Sca-1 is also implicated in cellular differentiation ncpsb.org.cnelifesciences.orgjax.org. Sca-1-positive cells from various tissues have demonstrated the capacity to differentiate into multiple lineages, including cardiomyocytes, endothelial cells, smooth muscle cells, hepatocytes, and neural cells ncpsb.org.cn. The level of Sca-1 expression can correlate with the differentiation status of cells. For example, in C2C12 muscle cells, the percentage of cells with surface Sca-1 expression increases during differentiation, although both positive and negative populations persist. Downregulation of Sca-1 expression has been shown to prevent myoblast differentiation and lead to defects in myotube formation.

Modulation of Integrin Function and Extracellular Matrix Interactions

Sca-1 plays a role in cellular adhesion and migration, partly by modulating integrin function and influencing interactions with the extracellular matrix (ECM). ahajournals.orgplos.org As a GPI-anchored protein, Sca-1 is localized to lipid rafts, membrane microdomains involved in signal transduction. ahajournals.org Studies suggest that Sca-1 can directly or indirectly interact with integrins, potentially affecting their heterodimerization and binding to ECM proteins, as well as modulating the strength of integrin-ECM interactions. plos.org For instance, increased expression of α5-integrin has been observed in cells with repressed Sca-1, potentially impacting adhesion to fibronectin. plos.org

Furthermore, Sca-1 is implicated in the remodeling of the ECM. Research in skeletal muscle regeneration indicates that Sca-1 is required for efficient ECM remodeling. researchgate.netnih.gov Sca-1-deficient muscle exhibits reduced activity of matrix metalloproteinases (MMPs), enzymes critical for ECM breakdown and restructuring during tissue repair. researchgate.netnih.gov This suggests that Sca-1's influence on the ECM may be mediated, in part, through the regulation of MMP activity, potentially involving interactions with integrins like αVβ3, which are known to be involved in MMP activation. researchgate.net Sca-1 has also been shown to affect cell adhesion to various ECM components. plos.org

Involvement in Specific Signaling Cascades (e.g., Wnt/β-catenin signaling)

Sca-1 is involved in regulating specific intracellular signaling pathways, including the canonical Wnt/β-catenin pathway. Research in cardiac progenitor cells (CPCs) has demonstrated that genetic deletion of Sca-1 leads to increased activation of the canonical Wnt signaling pathway. ahajournals.orgnih.gov This altered Wnt/β-catenin signaling in Sca-1-deficient CPCs is associated with reduced cell cycling and premature differentiation, contributing to impaired proliferative capacity. ahajournals.org The β-catenin/TCF/Lef complex acts as a primary transcriptional effector downstream of Wnt signaling, influencing growth and survival. ahajournals.org Overactive β-catenin signaling is thought to contribute to the impairment of proliferation and upregulation of cardiovascular lineage markers in the absence of Sca-1. ahajournals.org

In mammary gland cells, Sca-1 positive cells show a higher level of active β-catenin compared to Sca-1 negative cells. biologists.com Following irradiation, the localization of β-catenin is dramatically altered in Sca-1 positive cells. biologists.com The increased radioresistance observed in Sca-1 positive cells may be partly conferred by elevated levels of survivin, a direct target of β-catenin/Tcf signaling. biologists.com These findings suggest that Sca-1 can influence cell fate and behavior by modulating the activity and downstream effects of the Wnt/β-catenin signaling cascade.

Sca-1 in Developmental Biology and Organogenesis

Sca-1's expression on various stem and progenitor cell populations underscores its significance in developmental processes and the formation and maintenance of organs. Its role extends beyond merely being a marker, influencing the behavior and potential of these crucial cell types.

Roles in Hematopoietic Stem Cell Development and Function

Sca-1 is a widely recognized and utilized marker for the identification and enrichment of hematopoietic stem cells (HSCs) in mice. merckmillipore.comthermofisher.comhubrecht.eu It is expressed on multipotent HSCs found in fetal liver, adult bone marrow, and adult peripheral blood and spleen. thermofisher.com Sca-1 is routinely used in combination with other markers (such as lineage depletion and c-kit) to achieve high enrichment of functional HSCs. thermofisher.comhubrecht.eu

Beyond its role as a marker, Sca-1 is functionally involved in hematopoiesis. Studies using Sca-1-deficient mice have revealed defects in HSC self-renewal and the development of committed progenitor cells, including megakaryocytes and platelets. nih.gov Sca-1-null mice exhibit mild thrombocytopenia and decreased multipotential granulocyte, erythroid, macrophage, and megakaryocyte colony-forming unit (GEMM-CFU) and spleen colony-forming unit (CFU-S) progenitor activity. nih.gov Competitive repopulation assays have shown that Sca-1-deficient HSCs are at a competitive disadvantage compared to wild-type HSCs, and serial transplantations demonstrate impaired long-term repopulating capacity in the absence of Sca-1. nih.gov This indicates that Sca-1 is not only a marker but also a regulator of the developmental program of HSCs and specific progenitor populations. nih.gov Its expression is downregulated as HSCs differentiate into more committed lineages. uky.edu

Other Organ Systems and Tissue Repair Mechanisms

Sca-1 expression is not limited to hematopoietic and cardiac systems; it is found in stem, progenitor, and differentiated cell types in a variety of other tissues and organs, where it contributes to tissue homeostasis and repair. uky.edunih.govahajournals.org

In the mammary gland, Sca-1 is associated with stem and progenitor activity. ahajournals.orgplos.org Modulation of Sca-1 expression has been shown to affect cellular activity and tumorigenicity in mammary tumor development. plos.org

In skeletal muscle, Sca-1 is expressed in progenitor cell populations. nih.govnih.gov Sca-1-deficient mice display inefficient muscle regeneration characterized by increased fibrosis. nih.govnih.gov Sca-1 is required for efficient remodeling of the extracellular matrix during skeletal muscle regeneration, partly through its influence on matrix metalloproteinase activity. researchgate.netnih.gov Sca-1 has also been suggested to play a role in regulating the balance between proliferation and differentiation during muscle regeneration and in maintaining the pool of myogenic progenitor cells. nih.gov

Sca-1 also enriches for prostate-regenerating cells (PRCs) in the murine prostate. pnas.org Sca-1+ cell fractions contain cells with immature properties, including multilineage differentiation potential, capable of regenerating prostatic tubular structures containing both luminal and basal cell lineages. pnas.org

Furthermore, Sca-1 is expressed on vascular endothelial cells and certain classes of fibroblasts. uky.edu Sca-1 positive endothelial cells may serve as a reserve population with enhanced proliferative and angiogenic potential, contributing to vascular repair. frontiersin.org Sca-1+ adipose-derived mesenchymal stem cells (ADSCs) demonstrate superior differentiation potential and support for immune and hematopoietic systems. frontiersin.org Sca-1+ cells in the bone marrow and vascular wall niches, identified as endothelial progenitor cells (EPCs), are activated in response to challenges and contribute to maintaining vascular homeostasis and repairing endothelial damage through differentiation and production of pro-angiogenic factors. researchgate.net

Sca-1 in Pathological Processes (excluding clinical outcomes)

Sca-1's involvement in cell proliferation, differentiation, and tissue remodeling also implicates it in various pathological processes. While excluding clinical outcomes, research highlights its role in the underlying mechanisms of certain diseases.

In the context of mammary gland, Sca-1 expression has been linked to mammary tumor development. plos.org Modulating Sca-1 expression impacts cellular functions and tumorigenicity in experimental models, suggesting its contribution to the progression of this pathology. plos.org

Sca-1 has also been implicated in the innate immune response during skeletal muscle regeneration. nih.gov Sca-1-deficient mice show decreased peritoneal B-1a cell numbers and fail to mount a normal response to ischemia-reperfusion injury, indicating a role for Sca-1 in immune-mediated recognition and response to tissue damage. nih.gov This highlights its involvement in the inflammatory and regenerative phases following injury, which can be dysregulated in pathological states.

Furthermore, studies have explored the role of Sca-1 in the context of endotoxemia, a severe pathological condition. Novel Sca-1+ macrophages have been shown to modulate the pathogenic progress of endotoxemia. nih.gov TLR4/Sca-1 signaling appears to play a role in regulating hematopoietic precursor cell programming and enhancing granulocyte lineage commitment in response to bacterial infection. nih.gov

In the heart, while Sca-1+ cells are involved in repair, dysregulation or deficiency of Sca-1 can exacerbate pathological responses. As mentioned, Sca-1 deficiency aggravates cardiac hypertrophy, fibrosis, and dysfunction after pressure overload injury in mice. ahajournals.org This suggests a protective role for Sca-1 in the cardiac response to biomechanical stress. ahajournals.org

Compound/Protein Names and Identifiers

NameTypeIdentifier (NCBI Gene ID or UniProt ID)PubChem CID
Stem Cell Antigen-1 (Sca-1)ProteinUniProt: P05533 (Mouse)N/A
Ly6aGeneNCBI Gene: 110454 (Mouse)N/A
LY6AGeneNCBI Gene: 100423019 (Human)N/A
LY6AProteinUniProt: Q16610 (Human)N/A

Mechanistic Contributions to Cardiac Hypertrophy and Fibrosis

Sca-1 has been shown to play a protective role against cardiac hypertrophy and fibrosis following pressure overload in mice ahajournals.org. Sca-1 is upregulated in the heart during conditions like myocardial infarction and renovascular hypertension-induced cardiac hypertrophy ahajournals.org. Studies using cardiac-specific transgenic mice and Sca-1 knockout mice have demonstrated that cardiac overexpression of Sca-1 significantly attenuated cardiac hypertrophy and fibrosis and preserved cardiac function under pressure overload conditions ahajournals.org. Conversely, Sca-1 deficiency aggravated these responses ahajournals.org.

The cardioprotective effects of Sca-1 may be mediated through the regulation of multiple signaling pathways in cardiomyocytes ahajournals.org. Sca-1, being a GPI-anchored protein localized to lipid rafts, may directly influence cardiomyocytes through interactions with other proteins ahajournals.org. Pressure overload induces Sca-1 expression in cardiomyocytes, suggesting a direct interaction ahajournals.org. Genetic deletion of Sca-1 has been shown to result in early-onset cardiac contractile deficiency and age-associated hypertrophy ahajournals.orgnih.gov. This defect is associated with increased canonical Wnt signaling pathway activation in cardiac progenitor cells, consistent with characteristics of lineage commitment ahajournals.orgnih.gov.

Recent research highlights the crucial role of Sca-1⁺ cell-derived fibroblasts in cardiac fibrosis during heart failure researchgate.netnih.govresearchgate.netnih.gov. These fibroblasts, originating from non-bone marrow-derived Sca-1⁺ cells, significantly contribute to cardiac fibrosis researchgate.netnih.govresearchgate.net. Single-cell RNA sequencing analysis of non-cardiomyocytes from murine and human hearts has illustrated the dynamics of cell populations, including Sca-1⁺ stem/progenitor cells and fibroblasts, during heart hypertrophy researchgate.netnih.gov. Genetic lineage tracing and bone marrow transplantation models have confirmed that non-bone marrow-derived Sca-1⁺ cells differentiate into fibroblasts researchgate.netnih.govresearchgate.net. Partial depletion of Sca-1⁺ stem cells has been shown to alleviate the severity of myocardial fibrosis and improve cardiac function in mouse models researchgate.netnih.govresearchgate.net. Mechanistically, Sca-1⁺ cells can transform into fibroblasts and influence fibrosis severity via the Wnt4-Pdgfra pathway researchgate.netnih.govresearchgate.net. Sca-1⁺ cardiac fibroblasts are capable of producing various cytokines and chemokines, such as GM-CSF and CCL2, during the progression of cardiac disease nih.gov.

Influence on Tumor Development and Cell Migration (e.g., Mammary Tumorigenesis)

Sca-1 plays an important role in mammary tumorigenesis and cell migration nih.govplos.org. It is associated with both stem/progenitor activity and tumor initiating potential nih.govplos.org. Studies using mammary cell lines derived from mouse mammary tumors expressing high levels of endogenous Sca-1 have demonstrated that Sca-1 expression controls cell proliferation during early tumor progression nih.govplos.org. Repression of Sca-1 has been shown to increase the population of tumor propagating cells nih.govplos.org.

Sca-1 enhances cell migration in scratch monolayer assays and affects cell adhesion to various extracellular matrix components nih.govplos.org. Microarray analysis indicates that repression of Sca-1 leads to changes in the expression of genes involved in proliferation, cell migration, immune response, and cell organization nih.govplos.org. Sca-1 exerts marked effects on cellular activity and tumorigenicity both in vitro and in vivo nih.govplos.org.

In mammary tumorigenesis, Sca-1 has been found to be necessary for maintaining the tumorigenicity of mammary tumor cells pnas.org. Its tumor-promoting role is associated with inhibited expression of growth differentiation factor-10 (GDF10), a TGF-β family ligand that acts as a tumor suppressor pnas.org. Sca-1 attenuates GDF10-dependent TGF-β signaling by disrupting the heterodimerization of TGF-β receptors (TβRI and TβRII) pnas.org. This suggests a functional role for Sca-1 in maintaining tumorigenicity, partly by suppressing TGF-β signaling pnas.org. Delayed tumor development has been observed in mammary tumors induced in Sca-1 knockout mice plos.orgresearchgate.net.

Sca-1 has also been implicated in modulating the PI3K/PTEN signaling pathway and mammary tumor cell survival aacrjournals.org. Sca-1 expression has been found to relate inversely with proliferation, as well as PTEN, PDK1, pT308Akt, and pERK1/2 expression in mammary tumor cells aacrjournals.org. Reduction of Sca-1 in these cells can reverse the proliferative, PTEN, and kinase phenotype and lead to a loss of their ability to proliferate as spheroid clusters aacrjournals.org. Sca-1 is considered essential for tumorigenicity in mammary tumor cells aacrjournals.org. These findings suggest that Sca-1 confers a proliferative and survival advantage to mammary tumor cells and is associated with the modulation of the PTEN/PDK1/Akt axis aacrjournals.org.

Beyond mammary tumorigenesis, Sca-1 has been shown to promote cell migration in other contexts, such as vascular remodeling researchgate.netahajournals.orgnih.govnih.gov. For instance, leptin can induce the migration of Sca-1⁺ progenitor cells via the leptin receptor-dependent STAT3-Rac1/Cdc42-ERK-FAK pathways, enhancing neointimal formation in vessel injury models researchgate.netahajournals.org. ATP purinergic receptor signaling can also promote Sca-1⁺ cell proliferation and migration for vascular remodeling through mechanisms involving calcium signaling and ERK1/2 pathway activation nih.gov. Hyperlipidemia has been shown to augment the migratory potential of adventitial Sca-1⁺ progenitor cells through altered gene expression profiles related to cytoskeletal rearrangements and mechanisms involving miRNA-29b, sirtuin-1, and matrix metalloproteinase-9 nih.gov.

Statistical Coupling Analysis Sca : a Methodological Framework for Protein Research

Theoretical Underpinnings of SCA

Statistical Coupling Analysis (SCA) is a bioinformatics method used to deduce the functional architecture of proteins by examining the coevolution of amino acid residues. nih.govwikipedia.org The fundamental premise is that the constraints required for a protein's folding, function, and adaptability are conserved during evolution and are reflected in the statistical patterns of its amino acid sequences. nih.govranganathanlab.org By analyzing a collection of related protein sequences, SCA can identify networks of amino acids that have evolved together, suggesting they are functionally linked. wikipedia.org

Analysis of Amino Acid Coevolution and Interdependence

The core of SCA lies in the analysis of amino acid coevolution, which posits that a mutation at one position in a protein can influence the evolutionary trajectory of another position. nih.govarxiv.org This interdependence arises because amino acid residues interact within a complex, three-dimensional structure to ensure the protein's stability and function. arxiv.org A substitution that might be detrimental on its own can be compensated for by another mutation at an interacting site, leading to the correlated evolution of these two positions. arxiv.org

SCA quantifies this relationship by measuring how the amino acid makeup at one site changes in response to alterations at another site within a multiple sequence alignment (MSA). wikipedia.org This measured relationship is termed statistical coupling energy. wikipedia.org A high coupling energy between two positions indicates that they have likely co-evolved and are therefore structurally or functionally connected. wikipedia.org This analysis extends the traditional concept of sequence conservation to include these pairwise correlations, providing a more detailed map of the functional interactions between amino acids. gitlab.io This approach allows researchers to infer energetic interactions and identify networks of residues that are thermodynamically coupled. wikipedia.org

Concept of Protein Sectors and Functional Architecture

A key output of Statistical Coupling Analysis is the identification of "protein sectors". nih.govplos.orgnih.gov Sectors are defined as groups of co-evolving amino acid residues that typically form physically contiguous networks within the protein's tertiary structure. ranganathanlab.orgnih.gov These networks are considered the fundamental units of a protein's functional architecture. nih.govplos.org

Sectors often connect the primary functional areas, such as an enzyme's active site or a receptor's ligand-binding site, to distant allosteric sites on the protein's surface. nih.govacs.orgnih.gov This architecture suggests that sectors act as pathways for energy or information transfer through the protein, mediating allosteric communication and regulation. wikipedia.orgacs.org Studies have revealed that sectors are a common feature across many protein families and share several key properties: they are sparse, typically comprising about 20% of the protein's residues; they are physically connected; and they link functional sites to remote surfaces. ranganathanlab.org The identification of these sectors through an evolution-based decomposition provides novel insights into the structural basis of protein function and adaptation. nih.gov

Methodological Principles and Computational Approaches

The implementation of SCA involves a series of computational steps designed to extract the signal of amino acid coevolution from a collection of protein sequences. The process begins with the assembly of a suitable dataset and proceeds through quantitative analysis to identify the key networks of coupled residues.

Quantitative Analysis and Spectral Decomposition of Coevolutionary Data

Once a suitable MSA is constructed, SCA proceeds with a quantitative analysis to measure the evolutionary constraints on each position and the coupled constraints between pairs of positions. gitlab.io A central step is the calculation of a weighted coevolution matrix. plos.orgplos.org In this matrix, the correlation between any two positions is weighted by a function of their conservation level. plos.org This weighting scheme has the effect of emphasizing correlations that involve highly conserved amino acids, which are presumed to be more functionally significant, while damping the noise from weakly conserved positions. plos.org

To identify the underlying structure within this complex coevolutionary data, the matrix is subjected to mathematical decomposition techniques. nih.govplos.org Methods such as spectral analysis (eigen-decomposition) or Independent Component Analysis (ICA) are used to simplify the coevolution matrix and reveal its most significant features. nih.govacs.orgnih.gov Spectral analysis, for instance, identifies a set of top eigenmodes, which represent the dominant axes of co-variation in the sequence alignment. nih.gov These eigenmodes correspond to the different protein sectors, effectively separating the key co-evolving networks from random statistical noise. nih.govnih.gov

Software Implementations and Computational Tools (e.g., pySCA)

To facilitate the application of SCA, several software packages have been developed. The most prominent is pySCA , a Python-based implementation of Statistical Coupling Analysis. nih.govgithub.com This software package provides the necessary tools to perform the core SCA calculations, from processing an MSA to identifying protein sectors. gitlab.iogithub.com

The pySCA toolbox includes scripts for alignment processing, calculation of conservation and co-evolution statistics, and sector identification. github.com To guide users, pySCA is distributed with tutorials and example datasets for several well-studied protein families, including the dihydrofolate reductase (DHFR) enzyme family, the S1A serine proteases, the small G-protein family, and the Beta-lactamase enzyme family. gitlab.iogithub.comgithub.com The availability of open-source tools like pySCA makes this powerful evolution-based analysis accessible to the broader protein research community. nih.gov

Applications in Understanding Protein Function and Evolution

Statistical Coupling Analysis (SCA) is a powerful bioinformatic method that analyzes co-evolution between amino acid residues in a protein family to reveal its functional architecture. By examining a multiple sequence alignment (MSA) of related proteins, SCA identifies networks of amino acids that have evolved together. wikipedia.orgnih.gov These networks, often termed "protein sectors," represent groups of residues that are structurally or functionally linked, even if they are distant in the protein's primary sequence or three-dimensional structure. wikipedia.orgnih.gov The strength of this evolutionary connection is quantified as statistical coupling energy; a higher energy suggests a stronger functional or structural link. wikipedia.org This approach provides a mechanistically unbiased map of amino acid interactions, offering profound insights into how proteins function, fold, and adapt over evolutionary time. ranganathanlab.org

Elucidating Structural Basis for Protein Function and Allostery

SCA has been instrumental in deciphering the structural underpinnings of protein function and, notably, allostery—the process by which a perturbation at one site in a protein is transmitted to a distant functional site. The analysis identifies networks of co-evolving residues that often form contiguous pathways through the protein structure, mediating this long-range communication. wikipedia.org

A key finding from SCA is that proteins are often organized into "sectors," which are groups of co-evolving amino acids that have been linked to distinct functional properties, such as catalytic activity or allosteric regulation. nih.govnih.gov These sectors can be viewed as the fundamental units of a protein's functional architecture.

Case Study: PDZ Domains

The PDZ domain family was one of the first subjects of SCA, which successfully identified a network of residues energetically coupled to a critical binding site residue. wikipedia.orgnih.gov This network was not limited to residues in direct contact with the binding site but also included distant residues, revealing a pathway for allosteric communication. wikipedia.orgnih.gov Experimental studies later confirmed that mutations in these SCA-identified residues could alter binding affinity, validating the predicted allosteric network. nih.gov For instance, in the PSD-95 PDZ3 domain, removing a distal alpha helix, identified as part of the coupled network, was shown to alter the allosteric pathway and decrease ligand binding affinity. nih.gov

Case Study: G Protein-Coupled Receptors (GPCRs)

Applications of SCA to the GPCR superfamily have similarly uncovered sparse networks of residues that are crucial for allosteric communication. wikipedia.org These networks are involved in transmitting the signal from the ligand-binding pocket to the intracellular G-protein binding site, a hallmark of GPCR function.

The table below summarizes key findings from SCA studies on allosteric proteins.

Protein FamilyKey SCA FindingExperimental Validation
PDZ Domains Identification of a sparse network of residues forming an allosteric pathway from a distal helix to the ligand-binding site. wikipedia.orgnih.govMutagenesis of predicted residues altered ligand binding affinity. Truncation of the distal helix disrupted the allosteric network and reduced binding. nih.govnih.gov
G Protein-Coupled Receptors (GPCRs) Revealed sparse networks of co-evolving residues involved in allosteric signal transmission from the extracellular to the intracellular side. wikipedia.orgStructural and functional studies have confirmed the importance of these networks in GPCR activation.
Dihydrofolate Reductase (DHFR) Identified sectors of co-evolving residues that overlap with regions known to be involved in the enzyme's catalytic cycle and allosteric regulation. youtube.comNMR and other biophysical experiments have validated the role of these residue networks in protein dynamics and function.

Characterization of Protein Foldability and Robustness

SCA provides a unique framework for understanding the principles of protein folding and stability. ranganathanlab.org The co-evolutionary information captured by SCA reflects the constraints necessary not only for a protein's function but also for its ability to fold into a stable three-dimensional structure. researchgate.net This architecture contributes to the protein's robustness, which is its capacity to tolerate mutations without losing its fundamental fold and function. ranganathanlab.org

Case Study: The WW Domain

A landmark study utilized SCA to explore the sequence requirements for the folding of the WW domain, a small, all-β-sheet protein module. wikipedia.orgresearchgate.net Researchers designed artificial WW domain sequences based on the statistical constraints derived from an SCA of the natural WW domain family. The key findings were:

SCA is sufficient for folding: A significant fraction (12 out of 43) of the artificial proteins designed to preserve the SCA-defined coupling information folded correctly, despite having only about 36% sequence identity to natural WW domains. wikipedia.org

Conservation alone is insufficient: In contrast, none of the artificial proteins designed based solely on single-site amino acid conservation (ignoring co-evolutionary information) were found to fold properly. wikipedia.org

Function follows form: The correctly folded artificial WW domains were also found to be functionally similar to their natural counterparts in terms of ligand binding affinity and specificity. wikipedia.org

These results provide strong evidence that the network of co-evolving residues identified by SCA contains the essential information required to specify the protein fold, highlighting its role in ensuring the foldability and robustness of the protein architecture. wikipedia.orgranganathanlab.org

Design PrincipleNumber of Sequences DesignedNumber of Folded ProteinsAverage Sequence Identity to Natural Domains
SCA-based (Preserving Co-evolution) 4312~36%
Conservation-based (Ignoring Co-evolution) Not specified0Not applicable

Prediction of Functionally Significant Residues within Proteins

A primary application of SCA is the identification of functionally important residues that might not be obvious from sequence conservation or structural analysis alone. nih.govresearchgate.net While highly conserved residues are often critical for function, SCA identifies networks of co-evolving residues that, as a group, are functionally significant. nih.gov These residues can include not only the active site but also distal sites involved in regulation, stability, or conformational changes. wikipedia.org

The method identifies "protein sectors," which are groups of co-evolving amino acids that are often physically connected in the tertiary structure and linked to specific functional properties of the protein. nih.gov For example, in the serine protease family, SCA has identified distinct sectors of residues associated with different aspects of enzyme function, such as catalytic activity and substrate specificity. nih.gov

By pinpointing these collective networks, SCA provides a powerful tool for prioritizing residues for experimental investigation, such as site-directed mutagenesis, to probe their roles in protein function. researchgate.net

Studying Adaptation and Functional Divergence in Protein Families

SCA offers a powerful lens through which to view protein evolution, revealing how protein families adapt and acquire new functions. nih.gov The analysis of protein sectors can show how these functional units are tuned differently across various members of a protein family, leading to functional divergence. nih.gov

By analyzing the patterns of amino acid interactions within sectors, researchers can link these patterns to the divergence of different functional lineages within a multiple sequence alignment. nih.gov For example, changes in the co-evolutionary network of a specific sector might correlate with a shift in substrate specificity between two sub-families of enzymes. This provides a model for how the essential properties of protein sectors can be differentially adjusted during evolution to produce new biological functions. nih.gov This evolution-based decomposition of proteins into functional sectors provides a framework for understanding the principles of protein adaptation and the emergence of novel functions over time. nih.govranganathanlab.org

Integrative Research Paradigms with SCA

The predictive power of Statistical Coupling Analysis is significantly enhanced when integrated with experimental techniques. This combination allows for the validation of computational hypotheses and provides a deeper, more nuanced understanding of protein structure-function relationships.

Combining SCA with Experimental Mutagenesis and Functional Assays

The integration of SCA with experimental methods, particularly saturation mutagenesis, creates a powerful cycle of prediction and validation. nih.gov Saturation mutagenesis, or deep mutational scanning, is a high-throughput technique where every possible amino acid substitution is made at each position in a protein (or a region of it), and the functional consequence of each mutation is assayed. nih.govelifesciences.org

This integrative approach typically follows a workflow:

Prediction with SCA: SCA is performed on a protein family to identify sectors and networks of co-evolving residues predicted to be functionally important. nih.gov

Experimental Testing: The predictions from SCA are used to guide targeted mutagenesis experiments. Alternatively, the results of a large-scale saturation mutagenesis experiment can be analyzed in the context of SCA-defined sectors. nih.gov

Functional Assays: A high-throughput functional assay is used to measure the impact of the mutations. nih.gov This could be an assay for catalytic activity, ligand binding, protein stability, or cellular growth.

Correlation and Interpretation: The functional data from the mutagenesis screen are correlated with the SCA predictions. This can validate the functional importance of the predicted sectors and reveal the specific roles of individual residues within the co-evolving network.

Computational Modeling and Simulation Informed by SCA

Statistical Coupling Analysis (SCA) provides a powerful framework for informing and guiding computational modeling and simulation of proteins. By identifying networks of co-evolving amino acids, known as "sectors," SCA offers insights into functionally critical residues that may not be apparent from sequence conservation or static structural analysis alone. ranganathanlab.orgnih.gov These sectors often represent spatially organized networks within the protein structure that connect active sites to distant surface sites, playing a crucial role in allosteric regulation and protein dynamics. nih.govacs.org This information is invaluable for developing more accurate and predictive computational models of protein function.

One of the primary applications of SCA in this context is to direct molecular dynamics (MD) simulations. MD simulations provide a detailed view of protein dynamics over time, but their computational expense often limits the scope of investigation. By using SCA to identify key sectors, researchers can focus their simulations on specific regions of interest, leading to a more efficient and targeted exploration of protein conformational changes, ligand binding, and allosteric communication. acs.org

A notable example of this synergy is the study of Dihydrofolate Reductase (DHFR), a model enzyme for investigating the role of dynamics in catalysis. nih.gov In these studies, SCA was first employed to identify co-evolving residue networks. Subsequently, MD simulations were performed on both the wild-type enzyme and mutants with alterations in the identified sectors. The results demonstrated a strong correlation between the SCA-defined sectors and regions of correlated motion within the protein, as revealed by the simulations. nih.govacs.org

The integration of SCA with computational modeling allows for a deeper understanding of how evolutionary pressures have shaped the dynamic landscape of proteins. For instance, mutations within an SCA-identified sector in E. coli DHFR were shown to disrupt millisecond-timescale motions that are critical for its catalytic activity. nih.gov This combined approach not only validates the functional importance of the sectors identified by SCA but also provides a mechanistic link between co-evolution, protein dynamics, and enzymatic function. acs.org

Furthermore, the comparison of SCA data with metrics derived from MD simulations, such as the Dynamic Cross-Correlation (DCC) matrix, can provide a more comprehensive picture of protein allostery. nih.gov This allows researchers to quantitatively assess how perturbations at one site, such as ligand binding or mutation, propagate through the protein structure via the networks identified by SCA. acs.org

The table below summarizes key findings from studies on Dihydrofolate Reductase (DHFR) that utilized a combination of Statistical Coupling Analysis (SCA) and Molecular Dynamics (MD) simulations.

ProteinMethodKey FindingsReference
Dihydrofolate Reductase (DHFR)SCA and MD SimulationsIdentified four independent components (sectors) of co-evolving residues. nih.govacs.org
Dihydrofolate Reductase (DHFR)MD SimulationsDemonstrated that SCA-identified sectors overlap with residues involved in millisecond-timescale motions crucial for catalysis. nih.gov
Dihydrofolate Reductase (DHFR)SCA and MD SimulationsShowed that mutations in a key sector (N23PP/S148A in E. coli DHFR) dampened correlated motions and reduced catalytic activity. nih.govacs.org
Human DHFRSCA and MD SimulationsIdentified compensatory mutations within a sector that may preserve dynamics despite sequence divergence from E. coli DHFR. nih.gov

These findings underscore the utility of SCA as a guiding tool for computational studies, enabling researchers to build more sophisticated models that connect evolutionary information with the dynamic and functional properties of proteins.

Other Specialized Sca Proteins in Diverse Biological Systems

Drosophila Scabrous Protein (Sca): Developmental Biology

In the fruit fly, Drosophila melanogaster, the Scabrous (Sca) protein is a secreted glycoprotein (B1211001) that plays a crucial role in the development of the peripheral nervous system. nih.gov It is partially related to fibrinogen and tenascins and is involved in intercellular communication during neurogenesis. nih.govfrontiersin.org

The Scabrous protein is integral to the proper spacing and differentiation of photoreceptor cells in the developing Drosophila eye and sensory bristles on the thorax. oup.complos.org During the development of the eye, R8 photoreceptor cells are essential for the differentiation of other cells. nih.gov In mutants with a defective sca gene, the pattern of R8 photoreceptor differentiation is disrupted. nih.govresearchgate.net This suggests that Sca is involved in preventing an excess of cells from adopting a neural precursor fate. researchgate.net

The protein is expressed in specific groups of neurogenic cells and later becomes restricted to the neural precursors themselves. researchgate.net The secreted nature of the Sca protein allows it to act over several cell diameters, influencing the fate of cells in the vicinity of those that produce it. nih.gov This non-autonomous function is critical for establishing the precise arrangement of ommatidia in the compound eye. nih.govresearchgate.net Research has shown that both the loss of Sca function and its ectopic expression can lead to similar rough eye phenotypes, characterized by fused and oversized ommatidia, underscoring the importance of differential Sca expression levels between neighboring cell groups for proper patterning. researchgate.net

The Notch signaling pathway is a highly conserved cell-cell communication system that regulates a vast array of developmental processes, including the specification of neural precursors. mit.edu The Scabrous protein has been identified as a modulator of the Notch signaling pathway. oup.complos.org It can bind directly to the Notch receptor and influence its activity. plos.orgnih.gov

The interaction between Sca and Notch is complex and appears to be context-dependent. In some developmental settings, such as the wing, Sca can act as an antagonist of Notch signaling. mit.edu Misexpression of Sca in the developing wing has been shown to inhibit the pathway, blocking the expression of Notch target genes. mit.edu Conversely, in the context of sensory organ development, Sca appears to positively regulate Notch signaling. plos.org Loss-of-function sca mutants exhibit phenotypes similar to those seen in Notch or Delta hypomorphs, which suggests a role in promoting Notch activation. plos.org

Sca's influence on Notch signaling is also linked to its distribution. The protein is found localized to basal signaling filopodia, also known as cytonemes, which are long cellular extensions involved in long-range signaling. oup.complos.org This localization suggests a mechanism by which Sca can modulate the Notch response in cells that are distant from the cells that are producing the primary Notch ligand, Delta. plos.org By creating a gradient, Sca may help to refine the pattern of lateral inhibition mediated by the Notch pathway. plos.org

Plant Stigma/Style Cysteine-Rich Adhesin (SCA)-like Lipid Transfer Proteins (LTPs)

In the plant kingdom, a different class of proteins also known by the acronym SCA plays a vital role in the complex processes of sexual reproduction. These are the Stigma/Style Cysteine-Rich Adhesin (SCA)-like proteins, which belong to the lipid transfer protein (LTP) family.

Plant SCA is a small, secreted peptide fundamentally involved in the process of pollination. researchgate.net In lilies (Lilium longiflorum), SCA is crucial for pollen tube adhesion and guidance within the pistil, ensuring the pollen tube successfully navigates the transmitting tract to reach the ovule for fertilization. researchgate.netnih.gov It achieves this by forming an adhesive matrix with pectin, a component of the plant cell wall. nih.govoup.com

In addition to its adhesive role, lily SCA can act synergistically with another small protein called chemocyanin to induce chemotropic activity, effectively providing a chemical directional cue for the growing pollen tube. oup.comoup.com

A critical aspect of the function of plant SCA and SCA-like LTPs is their secretion into the extracellular space. nih.govscienceopen.com In lilies, SCA is secreted from the epidermal cells of the pistil's transmitting tract into the extracellular matrix (ECM). nih.govoup.com This is the pathway through which pollen tubes must grow to reach the ovules. nih.gov By being present in the ECM, SCA helps create the necessary adhesive and guidance environment for the pollen tube. nih.govoup.com This secretion mechanism positions the protein perfectly to interact with both the growing pollen tube and components of the pistil's matrix, facilitating the cell-to-cell communication required for successful pollination. nih.gov

Advanced Research Methodologies and Techniques for Sca Protein Investigation General

Omics Approaches

Multi-omics strategies, integrating data from genomics, transcriptomics, and proteomics, offer a comprehensive view of the molecular landscape in SCA. researchgate.netresearchgate.netnih.govmdpi.com These approaches are crucial for identifying novel biomarkers and therapeutic targets by providing a holistic understanding of the disease pathogenesis. researchgate.netirsjd.org

Proteomics for Global SCA Protein Expression and Modification Analysis

Proteomics serves as a powerful tool for the large-scale analysis of protein expression, modification, and interaction, offering deep insights into the cellular impact of mutant SCA proteins. plos.orgnih.gov Techniques such as mass spectrometry-based proteomics enable the identification and quantification of thousands of proteins in a single experiment, revealing global changes in the proteome of affected cells and tissues. plos.orgresearchgate.net

For instance, proteomic analysis of mouse models of SCA has identified significant alterations in protein networks involved in key cellular processes. In a study of Sarcoptes scabiei, proteomic investigation of different life stages revealed differentially expressed proteins involved in crucial biological pathways like genetic information processing and energy metabolism. plos.org Similarly, a proteomic map of Sca-1+ progenitor cells, which have the potential to differentiate into vascular cells, was generated to facilitate the identification of proteins involved in stem cell differentiation. nih.govresearchgate.net

Comparative proteomic analyses between healthy and diseased states can pinpoint specific proteins and pathways that are dysregulated. termedia.pl For example, a study on serous cystic neoplasms of the pancreas used proteomics to identify potential biomarker candidates by comparing protein expression across benign, borderline, and malignant tumors. termedia.pl Furthermore, proteomic datasets of specific cell types, such as Sca-1+ progenitor cells, provide valuable resources for understanding cellular differentiation and disease mechanisms. nih.gov

Transcriptomics for Gene Expression Profiling related to SCA Proteins

Transcriptomics provides a snapshot of the gene expression landscape within a cell or tissue at a specific time point, offering critical information about the cellular response to mutant SCA proteins. nih.govnih.gov RNA sequencing (RNA-seq) is a widely used method to profile the transcriptome, allowing for the identification of differentially expressed genes (DEGs) and altered signaling pathways. nih.govnih.govneurology.org

Studies on mouse models of different SCA subtypes have utilized transcriptomics to uncover disease-specific molecular signatures. For example, in a mouse model of SCA14, RNA-seq analysis of the cerebellum revealed changes in gene expression related to developmental processes, suggesting that the final disease phenotype is shaped by altered cerebellar development. nih.govnih.gov Another study on SCA2 mice identified significant gene modules related to the immune system, lipid biosynthesis, and ion transport in the spinal cord. neurology.org

Furthermore, transcriptomic analyses of post-mortem brain tissue from ataxia patients have highlighted the role of non-neuronal cell types and immune pathways in disease pathogenesis. biorxiv.org These studies have shown that downregulated pathways are often associated with synaptic and transporter activity, while upregulated pathways are related to DNA structure and immune-mediated processes. biorxiv.org A multi-omics approach in SCA7 mice, combining transcriptomics with proteomics and methylation analysis, identified differentially expressed genes involved in axonogenesis and cellular mobility. researchgate.net In a multi-omics study on SCA2 mouse models, transcriptome profiling identified the dysregulation of factors in the Autophagy-Lysosome pathway. biorxiv.org

Advanced Imaging Techniques

Advanced imaging techniques are indispensable for visualizing the subcellular localization and dynamics of SCA proteins and their aggregates in real-time. nih.govacs.org These methods provide unprecedented spatial and temporal resolution, allowing researchers to observe the intricate cellular events that contribute to neurodegeneration. nih.gov

Super-Resolution Microscopy for Subcellular Localization of SCA Proteins

Super-resolution microscopy techniques, such as Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM), have revolutionized the study of protein localization by breaking the diffraction limit of light microscopy. researchgate.netnih.govannualreviews.org These methods enable the visualization of cellular structures and protein complexes at the nanoscale, providing detailed insights into the spatial organization of SCA proteins. elifesciences.orgfz-juelich.de

For example, super-resolution imaging has been used to uncover the nanoscopic segregation of polarity proteins in epithelial cells, revealing that these proteins organize into submicrometric clusters with precise localizations. elifesciences.org This level of detail is crucial for understanding how the spatial arrangement of proteins contributes to their function and how this organization is disrupted in disease. In the context of SCA, super-resolution microscopy can be applied to visualize the formation of protein aggregates and their interactions with other cellular components with high precision. nih.gov

Live-Cell Imaging for Dynamics of this compound Aggregation or Interactions

Live-cell imaging techniques allow for the real-time observation of dynamic cellular processes, such as protein aggregation and protein-protein interactions, in their native environment. nih.govbiorxiv.org Methods like Fluorescence Recovery After Photobleaching (FRAP) and Förster Resonance Energy Transfer (FRET) provide quantitative data on protein dynamics and interactions. nih.gov

Live-cell imaging has been instrumental in studying the dynamics of protein aggregation in neurodegenerative diseases. nih.gov By fluorescently labeling SCA proteins, researchers can track their movement, aggregation kinetics, and interactions with other cellular structures in living neurons. nih.govbiologists.com For example, live-cell imaging has been used to visualize the axonal transport of proteins, revealing that they often move in multiprotein complexes. nih.gov This approach can also be used to screen for therapeutic compounds that modulate protein aggregation or toxicity. nih.gov Furthermore, quantitative live-cell imaging of secretion activity has been developed to analyze dynamic immune responses at the single-cell level. biorxiv.org

Bioinformatics and Computational Modeling

Bioinformatics and computational modeling are essential for analyzing the vast datasets generated by omics and imaging studies and for simulating the complex molecular processes involved in SCA. nih.govwustl.eduresearchgate.net These approaches provide a framework for integrating experimental data, predicting protein structure and function, and understanding the systems-level effects of disease-causing mutations. mdpi.com

Computational studies, including molecular dynamics (MD) simulations, have provided atomistic insights into the early stages of polyglutamine aggregation. wustl.eduresearchgate.netacs.org These simulations can model the conformational changes that lead to protein misfolding and aggregation, helping to identify potential therapeutic targets that could inhibit these processes. nih.govplos.org For instance, simulations have suggested that polyglutamine peptides can transition from a random coil to a β-helix structure, a key step in the aggregation process. plos.org

Statistical coupling analysis (SCA) is a bioinformatics method used to identify networks of co-evolving amino acid residues, known as sectors, within a protein family. plos.orgmuni.czplos.orgnih.govnih.govpnas.orgbiorxiv.org These sectors often correspond to functional units of the protein, and their identification can provide insights into protein function and regulation. plos.orgplos.org While SCA has been shown to be a powerful tool, its relationship with simple sequence conservation is a subject of ongoing research. plos.orgnih.govnih.gov

Predictive Modeling of Protein-Protein Interactions (e.g., Yeast Two-Hybrid applications)

Predictive modeling of protein-protein interactions (PPIs) is a cornerstone of modern biological research, enabling scientists to map the complex networks that underpin cellular functions. Among the most established and widely used techniques for discovering binary PPIs is the yeast two-hybrid (Y2H) system. This genetic method detects the physical interaction between two proteins by reconstituting the function of a transcription factor in yeast cells. The application of Y2H screens has been instrumental in identifying binding partners for various proteins designated as "SCA," a term that encompasses different protein families, including the "Surface cell antigen" (Sca) proteins in bacteria and the "Spinocerebellar ataxia" (SCA) related proteins in eukaryotes.

In the study of bacterial pathogenesis, Y2H screening has been pivotal. For instance, it was used to identify mixed-lineage leukemia 5 (MLL5) as a host cell receptor for the ScaA protein of Orientia tsutsugamushi, the bacterium that causes scrub typhus. researchgate.net This interaction is crucial for the bacterium's adhesion to host cells. researchgate.net Similarly, the interaction between the bacterial ScaC protein and the host protein fibronectin was confirmed using Y2H assays, shedding light on the mechanisms of host cell internalization. open.ac.uk

In the context of neurodegenerative diseases, Y2H studies have helped to unravel the molecular networks of ataxin proteins, the gene products associated with certain spinocerebellar ataxias. A Y2H-based interactome study of Ataxin-7 (ATXN7), the protein linked to SCA7, revealed that it shares a molecular network with proteins involved in macular degeneration, such as EFEMP1 and FBLN5. nih.gov In developmental biology, a Y2H screen was employed to find proteins that bind to Senseless (Sens), a protein crucial for neural development in Drosophila, identifying members of the E(spl) complex as direct interactors. sdbonline.org These findings demonstrate the power of Y2H systems to generate hypotheses and provide concrete evidence of molecular interactions across different biological contexts.

Table 1: Examples of this compound Interactions Identified via Yeast Two-Hybrid (Y2H) Screening

This compound Family Specific Protein Interacting Partner(s) Biological Context Finding
Bacterial Surface Cell Antigen (Sca) ScaA (O. tsutsugamushi) vMLL5 (host receptor) Bacterial Pathogenesis Identified vMLL5 as a novel cellular receptor for ScaA-mediated adhesion. researchgate.net
Bacterial Surface Cell Antigen (Sca) ScaC (Rickettsia spp.) Fibronectin (host protein) Bacterial Pathogenesis Confirmed the physical interaction, suggesting a role in host cell invasion. open.ac.uk
Spinocerebellar Ataxia (SCA) Ataxin-7 (ATXN7) EFEMP1, FBLN5 Neurodegenerative Disease Revealed a shared molecular network sub-domain, linking SCA7 to macular degeneration pathways. nih.gov

Network Analysis for this compound Interactomes

Following the identification of individual protein interactions, network analysis allows for the assembly of these connections into comprehensive "interactomes." These networks provide a global view of the functional landscape in which a protein operates. For SCA proteins, network analysis integrates data from high-throughput screens (like Y2H) and other experimental evidence to map out cellular pathways and functional modules.

Analysis of the Ataxin-2 (ATXN2) interactome, for example, has shown that it is deeply integrated into RNA metabolism. nih.gov ATXN2 interacts directly or indirectly with numerous proteins such as polyadenylate-binding protein (PABP) and TAR DNA-binding protein 43 (TDP43), both of which are critical for regulating RNA translation and the formation of stress granules. nih.gov This network perspective positions ATXN2 as a central hub in RNA processing, and its disruption in SCA2 can lead to widespread cellular dysfunction. nih.gov

Similarly, the protein-protein interaction network for ATXN7 places it within a transcriptional regulation complex and also suggests cytoplasmic functions. nih.gov While interactome databases built from Y2H screens did not initially include tubulin as an ATXN7 interactor, further research has shown that cytoplasmic ATXN7 can associate with and stabilize microtubules, highlighting that interactome maps are dynamic and require validation from multiple techniques. nih.gov In the bacterial realm, computational and proteomic analyses have been used to characterize the full set of Sca proteins on the surface of Rickettsia typhi, revealing a unique repertoire that interacts with host cell proteins to facilitate infection. plos.org These network-level investigations are crucial for understanding how the collective function and dysfunction of these proteins contribute to complex biological phenotypes and disease states.

Table 2: Key Interacting Partners in this compound Networks

This compound Key Interacting Partner(s) Implied Function/Pathway Disease/Process Context
Ataxin-2 (ATXN2) PABP, TDP43 RNA metabolism, translational regulation, stress granule formation Spinocerebellar Ataxia Type 2 (SCA2) nih.gov
Ataxin-7 (ATXN7) EFEMP1, FBLN5, SAGA complex components Transcriptional regulation, potential role in extracellular matrix interaction Spinocerebellar Ataxia Type 7 (SCA7) nih.gov

Genetic Engineering and Gene Silencing Technologies

CRISPR/Cas9 Applications for this compound Gene Modulation

The advent of CRISPR/Cas9 has revolutionized genetic engineering, offering a precise and efficient tool for editing genomes. This technology has been applied to study SCA proteins by creating specific genetic modifications, such as gene knockouts or insertions, to investigate their function.

In the study of fungal pathogens, CRISPR/Cas9 has been used to probe the role of a Secreted Cysteine-rich Anionic (Sca) protein in Penicillium digitatum, a fungus that infects citrus fruits. researchgate.netmdpi.com Researchers successfully created null mutant (Δsca) strains by deleting the sca gene. mdpi.comresearchgate.net These genetically modified strains were instrumental in demonstrating that while the this compound itself is not directly antifungal, it enhances the virulence of the fungus during infection and potentiates its growth. mdpi.comresearchgate.net The development of recyclable CRISPR/Cas9 tools for P. digitatum has improved genome editing efficiencies, facilitating more rapid and precise genetic modification to study gene function. researchgate.net These applications underscore the power of CRISPR/Cas9 to create targeted loss-of-function models, enabling a direct assessment of a protein's contribution to a specific biological process.

Table 3: Application of CRISPR/Cas9 in this compound Research

Organism Gene/Protein Target CRISPR/Cas9 Application Outcome/Finding
Penicillium digitatum sca gene (PDIG_23520) Gene knockout (creation of Δsca strain) Revealed that the this compound enhances fungal virulence and potentiates growth, although it is not essential for viability. mdpi.comresearchgate.net

RNA Interference (RNAi) and Antisense Oligonucleotides (ASOs) for this compound Studies

Gene silencing technologies, including RNA interference (RNAi) and antisense oligonucleotides (ASOs), are powerful methods for temporarily reducing the expression of a target protein. These approaches have been particularly valuable in studying SCA proteins associated with neurodegenerative disorders, where reducing the levels of a toxic mutant protein is a primary therapeutic strategy. nih.govresearchgate.net

In the context of polyglutamine (polyQ) spinocerebellar ataxias, nucleotide-based gene silencing has been extensively tested in preclinical models. nih.gov Studies using RNAi and ASOs have established that suppressing the expression of mutant proteins, such as ATXN1 (in SCA1) and ATXN3 (in SCA3), can be achieved in mouse models without causing apparent harm to the nervous system. nih.gov This is particularly significant for proteins like ATXN3, which is considered a nonessential gene, making the reduction of its toxic mutant form an attractive therapeutic avenue. nih.gov

Preclinical trials of ASOs targeting the messenger RNA of ATXN1, ATXN2, ATXN3, and ATXN6 have shown considerable promise in animal models, making human clinical trials a near-term possibility. nih.gov For instance, ATXN2-targeting ASOs not only improved disease phenotypes in SCA2 mouse models but also showed efficacy in a model for amyotrophic lateral sclerosis (ALS), highlighting the interconnectedness of neurodegenerative pathways. nih.gov These studies demonstrate the utility of RNAi and ASOs not only as research tools to probe protein function by observing the effects of its absence but also as a promising class of therapeutics for diseases caused by toxic gain-of-function mutations in SCA proteins.

Table 4: Gene Silencing Approaches for this compound Investigation

Technology Target Protein/Gene Model System Key Finding
RNAi & ASOs Mutant ATXN3 Nematode and mouse models of SCA3 Suppressing mutant protein expression is a viable strategy and does not have deleterious consequences for the nervous system. nih.gov
ASOs Mutant ATXN1, ATXN2, ATXN3, ATXN6 Mouse models of SCA1, SCA2, SCA3, SCA6 Preclinical tests show considerable promise for allele-specific silencing, reducing toxic protein levels and ameliorating disease phenotypes. nih.gov
ASOs ATXN2 Mouse models of SCA2 and ALS ATXN2-targeting ASOs ameliorated disease in both SCA2 and ALS models, indicating shared pathological mechanisms. nih.gov

Compound and Gene Name Index

NameType
AfpBProtein
AftiphilinProtein
AP-1Protein Complex
ATXN1Protein/Gene
ATXN2Protein/Gene
ATXN3Protein/Gene
ATXN6Protein/Gene
ATXN7Protein/Gene
CRISPR/Cas9Technology
E(spl)Protein Complex
EFEMP1Protein
FBLN5Protein
FibronectinProtein
MLL5Protein
NotchProtein
PABPProtein
Sca (Secreted Cysteine-rich Anionic)Protein
ScaAProtein
ScaCProtein
Sens (Senseless)Protein
TDP43Protein
TubulinProtein

Future Directions and Unresolved Questions in Sca Protein Research

Elucidating the Complex Interplay of Pathogenic Mechanisms in SCA-Related Proteins

Spinocerebellar ataxias are a group of neurodegenerative disorders often caused by genetic mutations leading to the production of abnormal proteins, particularly those with expanded polyglutamine (polyQ) tracts. mdpi.comdrchandrilchugh.com While protein misfolding and aggregation are considered hallmarks of polyQ SCAs, the exact role these aggregates play in pathogenesis (whether cause or effect) remains unclear. drchandrilchugh.commdpi.com Unresolved questions include precisely how the dysregulation of various cellular pathways triggered by mutant SCA proteins leads to the onset and progression of symptoms. nih.govresearchgate.net

Key areas for future research include a deeper understanding of:

Protein Misfolding and Aggregation: While aggregates are observed, the specific toxic species (monomers, oligomers, or inclusions) and the mechanisms by which they disrupt cellular function are still under investigation. portlandpress.com The interplay between protein quality control systems (ubiquitin-proteasome system, chaperones, autophagy) and the accumulation of misfolded proteins is a critical area. portlandpress.comnih.gov

Transcriptional Dysregulation: Mutant SCA proteins, such as Ataxin-1 (ATXN1) and Ataxin-3 (ATXN3), are known to interact with transcription factors and disrupt gene expression. nih.govtexaschildrens.orggenecards.org Future studies need to fully map the downstream transcriptional targets affected in different SCA subtypes and understand how these changes contribute to neuronal dysfunction and death. texaschildrens.orgbcm.edu The role of alternative splicing dysregulation in SCA pathogenesis is also an emerging area of research. ataxia.org

Mitochondrial Dysfunction and Oxidative Stress: Impaired mitochondrial function and increased oxidative stress have been implicated in several SCA subtypes. mdpi.comportlandpress.com Future research should focus on the specific mechanisms by which mutant proteins affect mitochondrial dynamics, bioenergetics, and the potential of targeting these pathways therapeutically. portlandpress.com

Ion Channel Dysfunction: Altered ion channel function is a convergent mechanism in some SCAs, affecting neuronal excitability and calcium homeostasis. nih.govportlandpress.comresearchgate.net Further research using techniques like electrophysiology on relevant cell models is needed to fully understand the link between mutant proteins and specific ion channel dysregulation. portlandpress.com

Role of Protein Interactions: The interaction of mutant SCA proteins with other cellular partners is crucial for their toxicity. For example, the interaction between mutant ATXN1 and Capicua (CIC) is essential for neurodegeneration in SCA1. texaschildrens.orgbcm.edu Identifying and characterizing other critical protein-protein interactions in various SCA subtypes is a key future direction. bcm.edumdpi.com

Understanding the early neurodegenerative processes in SCAs at a more basic level is essential for developing effective treatment strategies within a window of reversibility. nih.govresearchgate.net

Uncovering Novel Functions and Regulatory Mechanisms of Sca-1

Sca-1 (Stem Cell Antigen-1), also known as Ly6A/E, is a glycosylphosphatidylinositol (GPI)-anchored cell surface protein primarily used as a marker for murine stem and progenitor cells in various tissues, including hematopoietic, mammary gland, and muscle. ahajournals.orgresearchgate.netplos.orgnih.gov While its role in stem cell marking and enrichment is established, its precise functions and regulatory mechanisms outside of this context are still being uncovered. ahajournals.orgplos.org

Future research directions for Sca-1 include:

Elucidating Intracellular Signaling Pathways: Despite being a cell surface protein with implications in adhesion, proliferation, and differentiation, the intracellular signaling pathways mediated by Sca-1 are not yet fully elucidated. ahajournals.org

Functions in Differentiated Cells: While associated with stem cells, Sca-1 is also expressed on various differentiated cell types, and its functions in these cells, such as its newly identified role in regulating extracellular matrix remodeling during skeletal muscle regeneration or its expression on pro-inflammatory neutrophils, warrant further investigation. researchgate.netnih.govbiorxiv.org

Role in Disease Contexts: Research indicates a role for Sca-1 in conditions like cardiac hypertrophy and mammary tumor development, suggesting broader biological significance beyond stem cell biology. plos.orgahajournals.org Understanding its mechanisms in these disease contexts could reveal novel therapeutic targets.

Transcriptional and Post-Translational Regulation: The factors that regulate Sca-1 expression at the transcriptional level and potential post-translational modifications that affect its function and localization are areas requiring more research.

Refining Computational Approaches for Protein Functional Dissection (e.g., SCA methodology)

Statistical Coupling Analysis (SCA) is a computational method used to analyze multiple sequence alignments to identify coevolving amino acid residues, providing insights into protein functional architecture and energetic coupling. plos.orgnih.govwikipedia.org While SCA has been valuable in identifying coupled networks of residues ("sectors") linked to conserved functional properties, there are ongoing efforts to refine the methodology and address limitations. plos.orgnih.govbiorxiv.orgresearchgate.net

Future directions and unresolved questions in SCA methodology include:

Distinguishing Direct vs. Indirect Couplings: A key challenge is to differentiate between residues that directly interact and those that show correlated evolution due to indirect relationships within a complex network. biorxiv.org

Improving Accuracy and Robustness: Refining the statistical models and addressing the influence of phylogenetic relationships and limited sequence data in multiple sequence alignments are crucial for improving the accuracy and robustness of SCA predictions. nih.govbiorxiv.orgbu.edu

Integration with Other Data: Combining SCA with other types of data, such as structural information, experimental mutagenesis data, and functional assays, is essential for validating computational predictions and gaining a more comprehensive understanding of protein function. researchgate.netelifesciences.org

Application to Complex Systems: Expanding the application of SCA to more complex protein systems, such as multi-domain proteins and protein complexes, presents computational and analytical challenges. biorxiv.org

Development of User-Friendly Tools: Making sophisticated SCA tools more accessible and user-friendly for the broader research community will facilitate its wider application. plos.org

Despite these challenges, SCA and similar coevolution-based methods offer powerful approaches for exploring the relationship between protein sequence, structure, and function on a large scale. elifesciences.orgbiorxiv.org

Exploring the Broader Biological Significance of Other Specialized "Sca" Proteins

While Sca-1 is the most widely studied protein with "Sca" in its common name (referring to Stem Cell Antigen-1), the outline suggests exploring the broader biological significance of other specialized "Sca" proteins. This likely refers to other proteins that might be identified with "SCA" in their name or are related to the contexts discussed (Spinocerebellar Ataxia or stem cells).

Given the primary focus on Spinocerebellar Ataxia in the outline, other "SCA proteins" typically refer to the diverse group of proteins mutated in different types of SCA (e.g., Ataxin-1, Ataxin-2, Ataxin-3, etc.). drchandrilchugh.comnih.gov Research on these proteins is ongoing and falls under the scope of Section 7.1 regarding pathogenic mechanisms.

If "other specialized 'Sca' proteins" refers to proteins beyond the well-characterized SCA-related proteins and Sca-1, identifying and characterizing such proteins would be a future direction in itself. This would involve:

Systematic Identification: Searching for proteins with "Sca" motifs or domains that might suggest related functions or evolutionary origins.

Functional Characterization: Investigating the cellular roles, interactions, and pathways involving newly identified "Sca" proteins.

Assessment of Biological Significance: Determining their importance in physiological processes and potential involvement in disease.

Without specific candidates for "other specialized 'Sca' proteins" beyond the established ones, this section broadly points to the potential for discovering and characterizing novel proteins related by name or function to the contexts discussed.

Development of Innovative Research Tools and Experimental Paradigms

Advancing research on "SCA proteins" necessitates the development of innovative tools and experimental approaches. For SCA-related proteins, this includes:

Improved Cell and Animal Models: Developing more accurate and representative cell and animal models that recapitulate the specific neuronal vulnerability and disease progression observed in human SCA patients is crucial for studying pathogenic mechanisms and testing potential therapies. mdpi.comuniprot.org

Advanced Imaging Techniques: Utilizing and developing advanced imaging techniques to visualize protein misfolding, aggregation, and cellular dysfunction in living systems with higher resolution and sensitivity.

High-Throughput Screening Assays: Developing high-throughput assays to screen for compounds or genetic modifiers that can prevent or reverse the toxic effects of mutant SCA proteins.

Tools for Studying Protein Interactions and Modifications: Creating better tools to study the dynamic interactions of SCA proteins with their partners and to map post-translational modifications that influence their function and toxicity. researchgate.net

For Sca-1 and other potential "Sca" proteins, innovative tools are needed to:

Precisely Track and Manipulate Sca-1+ Cells: Developing tools for specific targeting, tracking, and manipulation of Sca-1 expressing cells in various tissues to understand their roles in development, regeneration, and disease.

Investigate GPI-Anchored Protein Function: Creating new methods to study the unique biology and signaling of GPI-anchored proteins like Sca-1, which are localized to lipid rafts. researchgate.netplos.org

For computational approaches like SCA, the development of more efficient algorithms, user-friendly software packages, and platforms for integrating diverse biological data are essential. plos.orgbiorxiv.org Novel experimental paradigms are also needed to generate the high-quality, large-scale data required to train and validate computational models. researchgate.netplos.org The application of single-cell analysis (also abbreviated SCA) is an example of an advanced technique providing insights at the individual cell level that can complement bulk measurements. nih.gov Spatial cluster analysis (SCA) is another technique used in biological image analysis that could be relevant for studying protein localization and aggregation patterns. arxiv.org

Interdisciplinary Research Opportunities in "SCA Protein" Sciences

Addressing the complexities of "SCA proteins" research requires strong interdisciplinary collaboration. Future progress will heavily rely on integrating expertise from various fields:

Genetics and Molecular Biology: Identifying novel SCA genes and understanding the molecular consequences of mutations.

Neuroscience: Investigating the cellular and circuit-level dysfunction in the nervous system caused by SCA proteins.

Structural Biology and Biophysics: Determining the 3D structures of SCA proteins and their complexes, and studying their folding, misfolding, and aggregation properties using techniques like X-ray crystallography, NMR, and cryo-EM. rcsb.orgrcsb.orgrcsb.org

Computational Biology and Bioinformatics: Applying and developing computational methods like SCA for sequence analysis, structure prediction, protein design, and the analysis of large-scale biological data (genomics, transcriptomics, proteomics). plos.orgplos.org

Cell Biology: Studying the cellular localization, trafficking, and degradation of SCA proteins, as well as their impact on cellular processes like transcription, translation, and protein quality control.

Chemistry and Chemical Biology: Developing small molecules or other chemical probes to modulate this compound function, aggregation, or interacting pathways. umich.edu

Immunology: Understanding the role of immune responses and neuroinflammation in SCA pathogenesis, particularly in light of findings regarding Sca-1 expression on immune cells. biorxiv.org

Clinical Research: Translating findings from basic research into potential therapies and conducting clinical trials. mdpi.comumich.edu

Interdisciplinary programs and consortia are essential for fostering collaboration, sharing resources and data, and accelerating the pace of discovery in "this compound" research. umich.edumcmaster.ca

Protein Names and Identifiers

Below is a table listing some of the key proteins mentioned in the context of "this compound" research and their corresponding UniProt and/or PubChem identifiers where available. PubChem primarily focuses on chemical compounds, but also provides links to protein entries in other databases like NCBI Protein and UniProt.

Protein NameCommon AssociationUniProt ID(s)PubChem Protein/Gene ID(s)
Ataxin-1 (ATXN1)Spinocerebellar Ataxia Type 1 (SCA1)P54252 uniprot.orgGene ID: 4287 genecards.org
Ataxin-3 (ATXN3)Spinocerebellar Ataxia Type 3 (SCA3)/Machado-Joseph DiseaseP54252 nih.govuniprot.orgGene ID: 4287 genecards.org
Sca-1 (Stem Cell Antigen-1) / Lymphocyte antigen 6 complex locus protein A/E (Ly6A/E)Stem cell marker, various biological rolesQ61533 (Mouse Ly6A) researchgate.netGene ID: 16906 (Mouse Ly6a)
Capicua (CIC)Interacts with ATXN1, involved in SCA1 pathogenesisQ96J01 (Human)Gene ID: 23108 (Human)
BECN1 (Beclin 1)Involved in autophagy, interacts with ATXN3Q14457 (Human)Gene ID: 8678 (Human)
STUB1 (CHIP)E3 ubiquitin-protein ligase, interacts with ATXN3Q9UNE6 (Human)Gene ID: 10213 (Human)
RBFOX1 (RNA Binding Fox-1 Homolog 1)Involved in alternative splicing, implicated in SCA1Q8K3A5 (Human)Gene ID: 54715 (Human)

Note: PubChem CIDs are typically for small molecules. The provided PubChem IDs for proteins refer to entries in the PubChem Protein or Gene database, which link to other resources like NCBI Protein and UniProt.

Q & A

Q. Which databases are most comprehensive for cross-referencing this compound post-translational modifications (PTMs)?

  • Methodological Answer : Prioritize PhosphoSitePlus for phosphorylation and UbiquitinAtlas for ubiquitination sites. Cross-validate with UniProt annotations and mass spectrometry repositories like ProteomeXchange. Use Cytoscape to visualize PTM-associated interaction networks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.